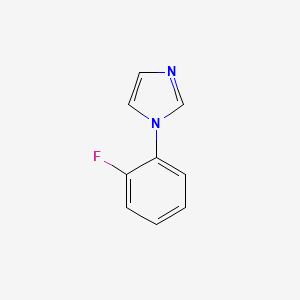

1-(2-Fluorophenyl)-1H-imidazole

Description

Properties

Molecular Formula |

C9H7FN2 |

|---|---|

Molecular Weight |

162.16 g/mol |

IUPAC Name |

1-(2-fluorophenyl)imidazole |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H |

InChI Key |

GWEXXBVPLGNFOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CN=C2)F |

Origin of Product |

United States |

Conclusion

Current Research Landscape of this compound and its Analogues

Research into this compound and its related structures is an active field, driven by the quest for new therapeutic agents and functional materials. The strategic placement of the fluorophenyl group on the imidazole ring creates a molecule with distinct properties and potential applications.

Synthesis and Research Findings of this compound

The synthesis of this compound is a critical step for its further investigation and application. Research has focused on optimizing reaction conditions to achieve high yields of this specific isomer. One successful approach involves the coupling of a fluorinated phenyl halide with imidazole. Detailed studies have explored the impact of different reagents and conditions on the reaction outcome.

For instance, a notable synthesis method successfully produced this compound with a high yield by reacting 2-iodo-1-fluorobenzene with imidazole using potassium carbonate as the base. This particular study highlighted the importance of the choice of both the phenyl dihalide and the base in directing the reaction towards the desired product.

Table 1: Synthesis of this compound

| Reactants | Base | Outcome | Reference |

|---|---|---|---|

| 2-iodo-1-fluorobenzene, Imidazole | Potassium Carbonate | Successful synthesis with high yield | |

| Phenyl dihalide variants, Imidazole | Cesium Carbonate | Less effective in producing the target compound |

Research on Analogues of this compound

The exploration of structural analogues of this compound has revealed a diverse range of biological activities and potential applications. By altering the substitution pattern on the phenyl and imidazole rings, researchers can fine-tune the molecule's properties.

2-(4-Fluorophenyl)-1H-imidazole and its Derivatives: The 4-fluoro isomer, 2-(4-fluorophenyl)-1H-imidazole, serves as a key intermediate in the synthesis of antifungal and anti-inflammatory drugs. chemimpex.com Its benzimidazole (B57391) analogue, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, has been identified as a promising scaffold for developing metabolically stable positive allosteric modulators of the GABA-A receptor, which are of interest for treating neurological disorders. nih.govnih.gov

Substituted Phenyl-Imidazoles: Various studies have synthesized and characterized a range of fluorophenyl-substituted imidazoles. For example, 2-(2-Fluorophenyl)-4,5-diphenyl-1H-imidazole has been synthesized and characterized. rsc.org Other research has focused on creating libraries of disubstituted and trisubstituted imidazoles with different fluorophenyl substitutions to explore their chemical space and potential activities. acs.orgresearchgate.net

Azo-imidazole Analogues: The compound 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole represents a different class of analogue where the phenyl and imidazole rings are linked by an azo group. This molecule has been investigated for its photoresponsive behavior and potential applications in nonlinear optics. researchgate.net

Table 2: Selected Analogues of this compound and Research Findings

| Compound Name | Key Research Finding | Reference |

|---|---|---|

| 2-(4-Fluorophenyl)-1H-imidazole | Intermediate for antifungal and anti-inflammatory drugs. | chemimpex.com |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | Scaffold for metabolically stable GABA-A receptor modulators. | nih.govnih.gov |

| 2-(2-Fluorophenyl)-4,5-diphenyl-1H-imidazole | Synthesized and characterized as part of a library of substituted imidazoles. | rsc.org |

| 4-(4-Fluorophenyl)-2-phenyl-1H-imidazole | Synthesized via a catalyst-free [3 + 2] cyclization reaction. | acs.org |

| 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole | Investigated for photoresponsive behavior and nonlinear optical properties. | researchgate.net |

Reactivity and Chemical Transformations

Electronic Properties and Their Influence on Reactivity

The introduction of a fluorine atom onto the phenyl ring significantly alters the electronic landscape of the parent 1-phenylimidazole (B1212854) molecule. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). In 1-(2-Fluorophenyl)-1H-imidazole, this effect is particularly pronounced due to the fluorine's proximity to the imidazole (B134444) linkage.

This inductive withdrawal of electron density deactivates the phenyl ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. Concurrently, this electronic pull extends through the nitrogen atom (N-1) into the imidazole ring. This reduces the electron density within the heterocyclic system, which in turn decreases the basicity of the pyridine-like nitrogen at the 3-position (N-3). While fluorine also possesses a +M (mesomeric) or resonance effect due to its lone pairs, the inductive effect is generally dominant for halogens, especially in contexts influencing acidity/basicity. The presence of fluorine is often strategically used in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidation. nih.govnih.gov For instance, replacing a metabolically vulnerable methyl group with fluorine can prevent degradation without significantly altering the molecule's shape, a concept applied in the development of various therapeutic agents. nih.govacs.org

Molecules designated as "push-pull" systems feature an electron-donating group (the "push") and an electron-withdrawing group (the "acceptor" or "pull") connected by a π-conjugated bridge. nih.gov This arrangement facilitates intramolecular charge transfer (ICT), leading to unique photophysical and nonlinear optical properties. researchgate.networktribe.com

In this compound, the imidazole ring, being a π-excessive heterocycle, can be considered an electron donor. The fluorophenyl ring, due to the electronegativity of fluorine, acts as an electron acceptor. While not as potent as classic push-pull systems featuring strong donors like amino groups and strong acceptors like nitro groups, this D-A arrangement in fluorophenyl imidazoles can still lead to observable ICT characteristics. nih.gov This internal polarization influences the molecule's dipole moment and its interaction with external electric fields and solvents.

| Component | Electronic Role | Description |

|---|---|---|

| Imidazole Ring | Electron Donor (Push) | A π-excessive aromatic heterocycle with a lone pair on N-3 that can participate in donating electron density. |

| 2-Fluorophenyl Ring | Electron Acceptor (Pull) | The phenyl ring's electron density is reduced by the strong inductive effect of the ortho-fluorine atom. |

| N-C Sigma Bond | Conjugated Bridge | Connects the donor and acceptor moieties, allowing for electronic communication and intramolecular charge transfer. |

Reactivity of the Imidazole Nitrogen Atoms and Aromatic Ring

However, the attachment of the electron-withdrawing 2-fluorophenyl group to N-1 reduces the electron density throughout the imidazole ring, thereby decreasing the basicity and nucleophilicity of the N-3 atom compared to unsubstituted imidazole. The aromatic phenyl ring, while generally reactive towards electrophiles, is deactivated by the fluorine substituent as previously discussed.

Photochemical Reactivity and Photoisomerization Dynamics

While specific studies on the photochemical reactivity of this compound are not widely available, research on related fluorophenyl-imidazole derivatives provides insight into potential behaviors. A notable example is the study of azo-imidazoles, such as 2-[(E)-(4-fluorophenyl)diazenyl]-1H-imidazole, which exhibit photoisomerization. researchgate.networldscientific.com These molecules can switch between two geometric isomers (trans and cis) upon irradiation with light of a specific wavelength.

This process involves the absorption of a photon, leading to an excited state where the energy barrier for rotation around the N=N double bond is significantly lowered, allowing for isomerization. The reverse process can be triggered by a different wavelength of light or by thermal relaxation. worldscientific.com

In the case of 2-[(E)-(4-fluorophenyl)diazenyl]-1H-imidazole, experimental and theoretical studies have elucidated the dynamics of this switching. worldscientific.com The transition from the more stable trans isomer to the cis isomer was achieved by irradiation, with the photostationary state being reached in 75 minutes. The reverse cis-to-trans isomerization was completed in 60 minutes under different light conditions. worldscientific.com Such studies are crucial for the development of molecular switches and photosensitive materials. Although this example involves an azo linkage, it demonstrates the capacity of the fluorophenyl-imidazole scaffold to be incorporated into photochemically active systems.

worldscientific.com| Process | Time to Photostationary State | Wavelength |

|---|---|---|

| Trans-to-Cis | 75 min | Not Specified |

| Cis-to-Trans | 60 min | 354 nm |

Nucleophilic and Electrophilic Substitution Reactions on the Imidazole and Phenyl Moieties

The substitution patterns of this compound are dictated by the electronic properties of both the imidazole and the fluorophenyl rings.

Electrophilic Substitution:

Imidazole Ring: The imidazole ring is generally susceptible to electrophilic attack. Substitution occurs preferentially at the C-4 or C-5 positions, which are electronically richer than the C-2 position. globalresearchonline.netuobabylon.edu.iq Attack at C-2 is disfavored due to the proximity of the two electron-withdrawing nitrogen atoms. However, if the C-4 and C-5 positions are blocked, substitution at C-2 can occur. uobabylon.edu.iq The deactivating effect of the 2-fluorophenyl group at N-1 would likely slow these reactions down compared to simpler alkyl-imidazoles.

Phenyl Ring: The fluorine atom on the phenyl ring is a deactivating group for electrophilic aromatic substitution, but it directs incoming electrophiles to the ortho and para positions relative to itself. Given the fluorine is at position 2, incoming electrophiles would be directed to positions 3 (ortho) and 5 (para).

Nucleophilic Substitution:

Imidazole Ring: Nucleophilic substitution on the imidazole ring is generally difficult and requires the presence of strong electron-withdrawing groups or a good leaving group on the ring. thieme-connect.deglobalresearchonline.net

Phenyl Ring: The C-F bond is very strong, and nucleophilic displacement of the fluoride (B91410) ion (aromatic nucleophilic substitution, SNAr) is challenging. Such reactions typically require either additional strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the fluorine or very harsh reaction conditions. Under certain physiological or chemical conditions, cleavage of the C-F bond can occur, which is a consideration in drug metabolism studies. nih.gov

| Ring | Reaction Type | Favored Position(s) | Notes |

|---|---|---|---|

| Imidazole | Electrophilic | C-4, C-5 | Reaction is possible but may be slower due to the deactivating 2-fluorophenyl group. uobabylon.edu.iq |

| Nucleophilic | Unlikely | Requires significant activation by other substituents. globalresearchonline.net | |

| Phenyl | Electrophilic | C-3, C-5 | The ring is deactivated by the fluorine atom. |

| Nucleophilic | C-2 (at Fluorine) | Very difficult; requires harsh conditions or further activation. nih.gov |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

There is no specific published research detailing DFT calculations for 1-(2-Fluorophenyl)-1H-imidazole. Such studies would be invaluable for understanding its fundamental properties.

No studies elucidating reaction mechanisms involving this compound through DFT have been identified. This type of analysis would calculate the energy profiles of potential reaction pathways, identifying the transition state structures and their associated energy barriers. This is crucial for understanding how the molecule is synthesized or how it might metabolize, but this information is currently unavailable for this specific compound.

Quantum Chemical Approaches for Investigating Molecular Interactions and Properties

General quantum chemical studies focused on the specific molecular interactions and properties of this compound are not present in the available literature. These methods could be used to calculate properties such as the molecular electrostatic potential (MEP) map, which would identify electron-rich and electron-poor regions, predicting how the molecule might interact with biological targets or other molecules. Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gap) would also provide insight into its chemical reactivity and electronic transitions, but this data is missing.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

No molecular docking or molecular dynamics simulations featuring this compound have been published.

While molecular docking has been used to study similar molecules, such as 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as modulators for the GABA-A receptor, this has not been applied to this compound. acs.orgnih.gov A docking study would computationally place the molecule into the binding site of a specific protein target to predict its preferred orientation (binding mode) and estimate its binding affinity. The absence of such studies means its potential biological targets and interaction mechanisms remain unexplored from a computational standpoint.

Computational Approaches for Structure-Activity Relationship (SAR) Derivations

There are no published SAR or QSAR (Quantitative Structure-Activity Relationship) studies that include this compound. SAR studies systematically modify a chemical structure to observe the effect on biological activity, and QSAR models build a mathematical relationship between chemical structure and activity. The development of an SAR for this compound would require synthesizing and testing a series of analogues, for which no public data exists. The favorable view of a p-fluorophenyl residue at the N-1 position of imidazole (B134444) in the design of some EGFR inhibitors is a conceptual point, but does not constitute a formal SAR study for the ortho-substituted compound .

Advanced Applications in Materials Science and Catalysis

Development of Imidazole-Based Materials and Polymers

The incorporation of imidazole (B134444) moieties into polymers can impart unique properties, such as high thermal stability, ionic conductivity, and flame retardancy. researchgate.netchemicalbook.comnih.gov These characteristics make them suitable for a range of applications, from high-performance films to polymer electrolytes in batteries. nih.govrsc.org

The synthesis of polymeric systems containing imidazole scaffolds is an active area of research. For instance, novel fluorinated polyamides incorporating tetraphenyl imidazole moieties have been prepared, demonstrating excellent thermal stability and solubility, allowing for the formation of flexible thin films. researchgate.net Another significant area is the development of poly(vinyl imidazole)s, which are of interest for applications in catalysis, polymeric ionic liquids, and membrane materials. rsc.org The controlled radical polymerization of vinyl imidazoles has been challenging, but recent advancements have enabled the synthesis of well-controlled poly(1-vinyl imidazole) with low dispersity. rsc.org

While direct studies on the polymerization of 1-(2-Fluorophenyl)-1H-imidazole are not extensively documented, the established methods for creating imidazole-based polymers suggest its potential as a monomer or a functional group in polymer chains. The presence of the fluorophenyl group could further enhance properties such as thermal stability and chemical resistance.

Table 1: Properties of Imidazole-Based Polymers

| Polymer Type | Key Properties | Potential Applications | Reference |

|---|---|---|---|

| Fluorinated Polyamides with Tetraphenyl Imidazole | High thermal stability, good solubility, flame retardancy, high optical transparency. researchgate.net | Flexible thin films, high-performance materials. researchgate.net | researchgate.net |

| Poly(1-vinyl imidazole) | Ionic conductivity, ability to stabilize propagating radicals. nih.govrsc.org | Catalysis, membrane materials, heavy metal removal, fuel cells. rsc.org | nih.govrsc.org |

| Polyvinyl Imidazole (PVIm) Gel Electrolyte | High ionic conductivity, reversible redox activity. nih.gov | Polymer electrolytes for calcium batteries. nih.gov | nih.gov |

Imidazole-based surfactants are a class of compounds that have attracted attention due to their applications in various industries, including cosmetics, textiles, and mineral processing. The imidazole headgroup can be quaternized to form imidazolium-based cationic surfactants, which exhibit interesting interfacial and aggregation behaviors. The properties of these surfactants, such as their critical micelle concentration (CMC), can be tuned by modifying the substituents on the imidazole ring and the length of the hydrophobic tail.

Although specific research on surfactants derived from this compound is limited, the general principles of imidazole-based surfactant design suggest its potential. The fluorophenyl group would influence the hydrophobicity and electronic properties of the headgroup, potentially leading to surfactants with unique surface-active properties.

Role in Coordination Chemistry and Metal Complexation

Transition metal complexes containing imidazole ligands are of significant interest due to their diverse applications in areas such as catalysis, electrochemistry, and as models for biological systems. azjournalbar.comwikipedia.org The nitrogen atom in the imidazole ring readily coordinates with metal ions, acting as a pure sigma-donor ligand. wikipedia.org

Imidazole and its derivatives are widely used as ligands in coordination chemistry. azjournalbar.comwikipedia.org The coordination properties can be tuned by introducing substituents on the imidazole ring. For example, N-substituted imidazoles, like N-methylimidazole, are similar to imidazole in their coordinating ability but are more lipophilic. wikipedia.org The steric and electronic properties of the substituent play a crucial role in the structure and stability of the resulting metal complexes.

A related compound, 2-(4-Fluorophenyl)-1H-benzo[d]imidazole, has been identified as a ligand for the GABA-A receptor, highlighting the ability of fluorophenyl-substituted imidazoles to participate in specific molecular interactions. acs.orgnih.gov While the direct use of this compound as a ligand for synthesizing metal complexes is not extensively detailed in available research, its structure as an N-substituted imidazole suggests its capability to act as a ligand for various metal ions. The synthesis of this compound has been reported as a building block for medicinal compounds.

Table 2: Examples of Metal Complexes with Imidazole-Based Ligands

| Ligand | Metal Ion | Geometry | Application | Reference |

|---|---|---|---|---|

| 1H-imidazole | Cr³⁺, Co²⁺ | Octahedral | Antimicrobial | azjournalbar.com |

| 1H-imidazole | Zn²⁺ | Tetrahedral | Antimicrobial | azjournalbar.com |

| Histidine | Ni²⁺ | - | Biological cofactor model | wikipedia.org |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | - | - | Positive allosteric modulators | acs.orgnih.gov |

Catalytic Applications and Organocatalysis

Imidazole derivatives have found applications in catalysis, both as part of organometallic catalysts and as organocatalysts themselves. asianpubs.org The imidazole moiety can act as a ligand in metal complexes that catalyze various organic transformations.

The development of organometallic catalysts often involves the design of ligands that can tune the reactivity and selectivity of the metal center. Imidazole-based ligands have been used in a variety of catalytic systems. For instance, Schiff base derivatives containing a 2,4,5-triphenyl-1H-imidazole moiety have been synthesized and evaluated for their catalytic potential. asianpubs.org

Furthermore, catalyst-free methods for the synthesis of related disubstituted imidazoles, such as 4-(4-Fluorophenyl)-2-phenyl-1H-imidazole, have been developed, providing access to a range of imidazole-based structures that could be explored as ligands in organometallic catalysis. acs.org While the direct application of this compound in the development of organometallic catalysts is not well-documented, its structural similarity to other catalytically active imidazole derivatives suggests its potential in this field. The electronic influence of the 2-fluorophenyl group could modulate the donor properties of the imidazole ligand, thereby affecting the catalytic activity of the corresponding metal complex.

Implementation in Asymmetric Catalysis

While the direct application of this compound in asymmetric catalysis is not extensively documented in current literature, the broader class of chiral imidazole-containing ligands is well-established in this field. Chiral imidazoles and their derivatives are known to be effective ligands in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The nitrogen atoms of the imidazole ring can coordinate to a metal center, and by introducing chirality either in the substituent at the N-1 position or elsewhere in the ligand backbone, enantioselective transformations can be achieved.

The synthesis of optically active this compound derivatives could potentially lead to new classes of chiral ligands. The fluorine atom on the phenyl ring can influence the electronic environment of the metal center, which in turn can affect the catalytic activity and enantioselectivity of the reaction. Further research into the synthesis of chiral variants of this compound is warranted to explore its potential in asymmetric catalysis.

Utilization of N-Heterocyclic Carbenes (NHCs) as Ligands for Metal-Mediated Transformations

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis, owing to their strong σ-donating properties and the stability of the resulting metal complexes. pageplace.de Imidazolium (B1220033) salts are common precursors to NHCs, which are typically generated by deprotonation of the C2 position of the imidazolium ring.

The synthesis of this compound has been successfully achieved, providing the essential precursor for the corresponding NHC. The general route to an NHC from such a precursor involves N-alkylation or N-arylation to form an imidazolium salt, followed by deprotonation with a strong base to yield the free carbene. This carbene can then be reacted with a suitable metal precursor to form the desired NHC-metal complex. For instance, fluorinated N-heterocyclic carbene silver(I) complexes have been synthesized from related fluorinated imidazole precursors. nih.gov These complexes show promise in medicinal chemistry and demonstrate the feasibility of incorporating fluorinated aryl groups into NHC ligands. nih.gov

The resulting NHC ligand, 1-(2-Fluorophenyl)-3-R-imidazol-2-ylidene (where R is an alkyl or aryl group), would possess a unique electronic profile. The 2-fluorophenyl group at the N-1 position can sterically and electronically tune the properties of the NHC and, consequently, the catalytic behavior of its metal complexes. These tailored NHC-metal complexes could find applications in a wide range of transformations, including cross-coupling reactions, metathesis, and polymerization. The synthesis of such NHC precursors and their complexes is an active area of research. manchester.ac.ukthieme-connect.de

Optical and Electronic Applications

The inherent aromaticity and tunable electronic structure of imidazole derivatives make them attractive components for optical and electronic materials. The incorporation of a fluorophenyl group in this compound can further modulate these properties.

Imidazole-based compounds can serve as the core of various chromophores and fluorescent dyes. nih.gov The imidazole ring can act as a π-conjugated bridge and an auxochrome. The photophysical properties of these molecules can be fine-tuned by the introduction of different substituents. While specific data on the chromophoric properties of this compound is limited, related structures have been investigated as fluorescent markers. nih.gov

The synthesis of imidazole derivatives with donor-π-acceptor (D-π-A) architectures can lead to compounds with interesting photophysical properties, such as solvatochromism and aggregation-induced emission (AIE). In such a design, the imidazole ring can be part of the π-conjugated system connecting an electron-donating group to an electron-accepting group. The 2-fluorophenyl group in this compound could influence the charge transfer characteristics within such a D-π-A system. For example, lophine derivatives (2,4,5-triphenyl-1H-imidazole) exhibit tunable photophysical and electrochemical properties based on their substitution patterns. rsc.org

Below is a table summarizing the photophysical properties of a related lophine derivative.

| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield |

| 2,4,5-triphenyl-1H-imidazole | 305 | 360 | 55 | 0.25 |

Data for a related imidazole derivative.

Further functionalization of this compound could lead to the development of novel reactive chromophores and dyes with applications in sensing, imaging, and optoelectronics.

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and data storage. Organic molecules with large hyperpolarizabilities, particularly those with D-π-A structures, are promising candidates for NLO materials.

Theoretical and experimental studies on related aryl-substituted benzimidazoles have demonstrated their potential as NLO materials. nih.govbohrium.comacs.org The NLO response in these systems arises from intramolecular charge transfer from the donor to the acceptor through the π-conjugated bridge. By analogy, derivatives of this compound could be designed to exhibit NLO properties. The 2-fluorophenyl group can act as a weak electron-withdrawing group, and by introducing a strong electron-donating group at another position of the imidazole ring, a D-π-A chromophore could be created.

Computational studies, such as those using Density Functional Theory (DFT), can be employed to predict the NLO properties of designed molecules. For a series of N-1-sulfonyl substituted 2-aryl-benzimidazoles, DFT calculations have shown that the nature and position of substituents significantly influence the first-order hyperpolarizability (β) values. nih.gov

The table below presents calculated NLO data for a representative benzimidazole (B57391) derivative from a theoretical study.

| Compound | Dipole Moment (μ) | Polarizability (α) | First Hyperpolarizability (β) |

| Methyl 1-(benzenesulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate | 4.15 D | 4.198 x 10⁻²³ esu | 2.33 x 10⁻³⁰ esu |

Data for a related benzimidazole derivative from a theoretical study. nih.gov

The investigation into the NLO properties of specifically designed this compound derivatives could open up new avenues for their application in advanced optical technologies.

Mechanistic Investigations of Biological Interactions in Vitro Context

General Principles of Imidazole-Mediated Biological Activity

The biological importance of imidazole (B134444) and other nitrogen-containing heterocycles is well-established. nih.govmdpi.com These structures are integral to many essential biological molecules, including amino acids like histidine, nucleic acid bases (purines), and various vitamins. nih.govnih.gov

Mechanisms of Interaction with Biological Macromolecules and Pathways

The versatility of the imidazole ring lies in its ability to participate in various non-covalent interactions. The electron-rich nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong binding to the active sites of enzymes and receptors. nih.govwikipedia.org Furthermore, the aromatic nature of the imidazole ring allows for π-stacking interactions with aromatic residues in proteins and nucleic acids. nih.gov

In biological systems, the imidazole group, particularly in the form of the histidine residue, is a key player in acid-base and nucleophilic catalysis. nih.gov Protonated imidazole can act as an acid catalyst, while in its neutral form, it can function as a nucleophilic catalyst, attacking electrophilic centers to form intermediates that are subsequently hydrolyzed. nih.gov This catalytic activity is crucial for the function of many enzymes. nih.gov Imidazole derivatives can also interact with and inhibit various enzymes. For instance, cimetidine, an imidazole-containing drug, is a potent inhibitor of several cytochrome P450 enzymes by binding to the heme-iron at the active site. wikipedia.org Some imidazole derivatives have also been shown to interact with bovine serum albumin (BSA), a major transport protein, through electrostatic interactions. nih.gov

Role of Nitrogen Heterocycles in Modulating Diverse Biological Responses

Nitrogen heterocycles, including imidazoles, are prevalent in a vast number of FDA-approved drugs, highlighting their therapeutic significance. nih.govresearchgate.net Their ability to modulate biological responses stems from their capacity to interact with a wide range of biological targets. These interactions can lead to various pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and analgesic activities. researchgate.netnih.gov The specific biological response is often dictated by the substituents on the heterocyclic ring, which can influence the molecule's affinity and selectivity for its target. openmedicinalchemistryjournal.com

Exploration of Antimicrobial Action Mechanisms

The imidazole scaffold is a key component in many antimicrobial agents. nih.govresearchgate.net The mechanisms by which these compounds exert their effects are varied and often target essential cellular processes in microorganisms.

Modulation of Microbial Cellular Processes

One of the primary mechanisms of antimicrobial action for some nitrogen-containing compounds is the disruption of microbial cellular integrity. mdpi.com This can involve interference with the synthesis of the cell wall or disruption of the cell membrane's structure and function. nih.govmdpi.com For example, some imidazole-containing antifungals are known to inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.

Another critical target for antimicrobial agents is DNA replication. mdpi.com Some compounds can intercalate into the DNA helix or inhibit enzymes crucial for DNA synthesis, such as topoisomerases, leading to cell cycle arrest and apoptosis. nih.gov Nitroimidazole derivatives, for instance, are prodrugs that, under anaerobic conditions, are reduced to form radical anions that can damage DNA. nih.gov

Molecular docking studies have suggested that some indolylbenzo[d]imidazole derivatives may exert their antibacterial action by interacting with (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate (B1213749) kinases. nih.gov FtsZ is a crucial protein in bacterial cell division, making it a promising target for novel antibacterial agents. nih.gov

Mechanisms of Fungal Growth Inhibition

The antifungal activity of certain compounds, such as ebselen (B1671040), has been attributed to the inhibition of essential enzymes like thioredoxin reductase (TrxR). nih.gov This enzyme is vital for maintaining redox homeostasis in the cell. Inhibition of TrxR can lead to an accumulation of reactive oxygen species (ROS), causing cellular damage and inhibiting fungal growth. nih.gov Mass spectrometry analysis has shown that ebselen forms a covalent bond with a catalytic cysteine residue of Aspergillus fumigatus TrxR. nih.gov Other proposed mechanisms for antifungal agents include the direct inhibition of plasma membrane H+-ATPase. nih.gov

Research into Anticancer Pathways and Cellular Effects

The imidazole nucleus is a prominent feature in many anticancer drugs. nih.govnih.gov Research has focused on understanding the specific cellular pathways and effects that contribute to their antitumor activity.

Studies on the imidazole nucleus in hepatocellular carcinoma (HCC) cell lines have demonstrated its ability to decrease cell viability in a dose- and time-dependent manner. nih.govresearchgate.net Mechanistically, imidazole was found to induce apoptosis by increasing the levels of cleaved caspase 3. nih.govresearchgate.net Furthermore, it induced morphological changes and autophagy, characterized by increased intracellular vacuolization. nih.govresearchgate.net These effects were associated with the suppression of the AKT and ERK1/2 signaling pathways, which are critical for cell survival and proliferation. nih.govresearchgate.net

Other imidazole derivatives have been investigated for their ability to act as microtubule destabilizing agents. nih.gov Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and cell death. nih.gov Additionally, some imidazole-based compounds exhibit anti-angiogenic properties by impairing the vascular endothelial growth factor (VEGF) pathway, which is crucial for tumor vascularization. nih.gov

The anticancer effects of some benzimidazole (B57391) compounds have been linked to their ability to induce cell cycle arrest by elevating the concentrations of p53 and p21 proteins. These compounds can also cause DNA fragmentation, which in turn increases p53 levels and can lead to the cleavage of PARP, a marker of apoptosis.

Interactive Data Table: Anticancer Activity of Imidazole Derivatives

| Compound/Class | Cell Line(s) | Observed Effects | Potential Mechanism(s) |

| Imidazole Nucleus | HuH-7, Mahlavu (HCC) | Decreased cell viability, induced apoptosis, autophagy, suppressed colony formation. nih.govresearchgate.net | Inhibition of AKT and ERK1/2 signaling pathways. nih.govresearchgate.net |

| BA586 (Benzimidazole) | HCC1937 (Breast Cancer) | Potent cytotoxic effect, inhibited cell migration, induced cell cycle arrest and apoptosis. | Increased p53 and p21 levels, DNA fragmentation, PARP cleavage. |

| Triaryl Imidazole Derivatives | H1299 (Non-small cell lung cancer) | Selective activity against H1299, cell cycle arrest at G0/G1. researchgate.net | Inactivation of p38 MAPK, JNK, ERK; reduced expression of SIRT1 and survivin. researchgate.net |

| Imidazole-based drugs (General) | Various | Inhibition of DNA synthesis, halting cell growth and division. nih.gov | DNA intercalation, inhibition of topoisomerases, microtubule destabilization, anti-angiogenesis. nih.gov |

Interference with Cancer Cell Proliferation and Survival Mechanisms

The imidazole scaffold is a recurring motif in compounds designed for anticancer applications nih.gov. Research into various imidazole derivatives has revealed their potential to inhibit the growth of cancer cells. For instance, a series of 2,4,5-triphenyl-1H-imidazole derivatives were assessed for their ability to halt the proliferation of human non-small cell lung carcinoma (A549) cells imedpub.comsemanticscholar.org. In these studies, certain derivatives demonstrated significant growth-inhibitory effects imedpub.comsemanticscholar.org. One particular compound, 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol, was identified as a highly promising agent, inhibiting the growth of 90.33% of the cancer cell population with an IC₅₀ value of 15 μM imedpub.comsemanticscholar.org.

Furthermore, other fluorophenyl-containing imidazole derivatives have shown cytotoxic effects across different cancer types. In one study, novel imidazole derivatives were evaluated against triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines nih.gov. Several of these compounds exhibited high cytotoxicity, with EC₅₀ values against PPC-1 and U-87 cells ranging from 3.1 to 47.2 µM nih.gov. These findings underscore the potential of the fluorophenyl-imidazole core structure to interfere with the fundamental mechanisms of cancer cell proliferation and survival.

Investigation of Programmed Cell Death (Apoptosis) Induction

A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells nih.gov. The imidazole framework has been incorporated into molecules designed to trigger this process. Studies on novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives have shown that they can effectively induce apoptosis nih.gov.

One of the most promising compounds from this series, designated as 4f, was found to initiate apoptosis through the intrinsic mitochondrial pathway nih.gov. This was evidenced by its ability to alter the expression levels of key regulatory proteins; it decreased the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax nih.gov. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the subsequent activation of the apoptotic cascade. The ability of these imidazole derivatives to selectively trigger apoptosis in cancer cells highlights a significant mechanism for their potential therapeutic action nih.govnih.gov.

Enzyme and Receptor Binding Studies for Therapeutic Potential

The therapeutic effects of many drugs are mediated by their specific binding to and modulation of enzymes and receptors. Fluorophenyl-imidazole analogues have been the subject of such binding studies to explore their potential in various disease contexts.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune evasion by tumor cells, making it an attractive target for cancer immunotherapy nih.govacs.orgd-nb.info. The imidazole scaffold has been identified as a promising structural motif for the development of IDO1 inhibitors nih.govacs.org.

Research has focused on designing imidazole-containing molecules that can bind to the heme iron within the active site of the IDO1 enzyme rcsb.org. Structure-based design has led to the synthesis of novel 2-(5-imidazolyl)indole derivatives that show potent IDO1 inhibitory activity nih.gov. One of the lead compounds from this series demonstrated an IC₅₀ of 0.16 μM in enzymatic assays and an EC₅₀ of 0.3 μM in cellular assays nih.gov. Computational docking simulations have suggested that these inhibitors position the imidazole nitrogen to coordinate with the heme iron, while other parts of the molecule form favorable interactions with amino acid residues, such as Ser167, in the enzyme's active site, enhancing their inhibitory potency nih.govrcsb.org. Although direct inhibition by 1-(2-Fluorophenyl)-1H-imidazole has not been reported, the consistent activity of its analogues suggests the potential of this chemical class as IDO1 inhibitors acs.orgacs.org.

Gamma-aminobutyric acid type A (GABA-A) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are the targets of major clinical drugs like benzodiazepines frontiersin.org. Analogues of this compound have been investigated as novel modulators of these receptors.

Specifically, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators (PAMs) of the α1β2γ2 subtype of the GABA-A receptor nih.govnih.govacs.org. These compounds are of particular interest because they show a preference for interaction at the α1/γ2 interface, a site targeted by certain classes of drugs to achieve specific therapeutic effects, such as in neurological dysfunctions nih.govrsc.org. The 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold is considered a bioisostere of the imidazo[1,2-a]pyridine (B132010) motif found in other GABA-A receptor modulators, but with potentially improved metabolic stability nih.govacs.org. This research points to the potential of fluorophenyl-imidazole structures to act as sophisticated modulators of neurotransmitter receptors, offering a pathway to new therapies for neurological disorders nih.govresearchgate.net.

Other Investigated Biological Interactions (e.g., Antiviral, Anti-inflammatory, Antidiabetic)

The versatility of the imidazole scaffold has prompted investigations into a wide range of other potential therapeutic applications for its derivatives.

Anti-inflammatory Activity : A substituted fluorophenyl-imidazole, 1-allyl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-methyl acetate, has demonstrated significant anti-inflammatory effects in preclinical models nih.gov. The mechanism behind this activity involves the modulation of macrophage polarization, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. This was accompanied by a decrease in pro-inflammatory cytokines and the inhibition of key signaling pathways like NF-κB and p38 MAPK nih.gov. Another study synthesized 2-(2-fluorophenyl)-4-(4-methoxyphenyl)-1H-imidazole as part of a search for new anti-inflammatory agents nih.gov.

Antiviral Activity : The imidazole core is present in several antiviral drugs, and research continues to explore new derivatives. A study on substituted imidazoles and their methanone (B1245722) analogues identified compounds with promising antiviral activity against a panel of viruses, suggesting that the imidazole structure can serve as a template for the development of new antiviral agents nih.gov. More specifically, 2-aryl-1-hydroxyimidazoles have shown in vitro activity against a range of orthopoxviruses, including the variola virus rsc.org.

Antidiabetic Activity : Imidazole derivatives have also been explored for their potential in managing diabetes. Studies on imidazoline (B1206853) derivatives have shown that some compounds possess potent antihyperglycemic properties in animal models of type 2 diabetes nih.gov. Furthermore, a series of 2-phenyl-1H-benzo[d]imidazole derivatives were identified as effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. The most promising of these compounds exhibited non-competitive inhibition and demonstrated significant hypoglycemic activity in vivo nih.gov. While specific data on this compound is not available, these findings with related structures highlight the potential for this class of compounds to be developed for antidiabetic applications mdpi.comsciencescholar.us.

Future Research Trajectories and Broader Impact

Rational Design and Synthesis of Next-Generation Fluorinated Imidazoles with Tuned Properties

The future of fluorinated imidazoles lies in the ability to precisely tailor their characteristics for specific functions. Rational design, a process of creating new molecules with a desired function based on an understanding of their structure-property relationships, is paramount. The introduction of a fluorine atom into a molecule like 1-(2-Fluorophenyl)-1H-imidazole significantly alters its electronic properties, lipophilicity, and metabolic stability. acs.orgcymitquimica.com

Future research will focus on creating a diverse library of analogues. By systematically modifying the substitution pattern on both the phenyl and imidazole (B134444) rings, researchers can fine-tune the molecule's properties. For example, the addition of further electron-withdrawing or -donating groups can modulate the compound's pKa, thereby influencing its interaction with biological targets. ontosight.ai The goal is to develop a clear understanding of how structural changes impact function, enabling the creation of "custom-built" molecules for a range of applications.

A key area of investigation will be the synthesis of these next-generation compounds. While classical methods for imidazole synthesis exist, the development of more efficient and versatile synthetic routes is crucial. This includes exploring novel catalytic systems and reaction conditions that allow for the precise and controlled introduction of various functional groups onto the this compound scaffold.

Exploration of Novel and Sustainable Synthetic Methodologies for Complex Analogues

The synthesis of complex chemical structures often involves multi-step processes that can be time-consuming and generate significant waste. A major thrust in future research will be the development of novel and sustainable synthetic methodologies for producing analogues of this compound. This aligns with the growing emphasis on "green chemistry" in the chemical industry.

One promising approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. sigmaaldrich.com The development of one-pot, multi-component reactions, where several chemical bonds are formed in a single reaction vessel, is another key area of focus. sigmaaldrich.com This approach streamlines the synthetic process, reducing the need for purification of intermediates and minimizing solvent usage.

Furthermore, the exploration of new catalytic systems, such as those based on earth-abundant metals, will be critical in developing more sustainable synthetic routes. The goal is to create a toolbox of synthetic methods that are not only efficient and high-yielding but also environmentally benign.

Development of Advanced Predictive Computational Approaches for Structure-Function Relationships

In parallel with synthetic efforts, the development of advanced computational models will be instrumental in accelerating the discovery of new fluorinated imidazoles with desired properties. These in silico methods can predict how a molecule will behave before it is even synthesized, saving significant time and resources.

Molecular docking and dynamics simulations are powerful tools for understanding how these molecules interact with biological targets, such as enzymes or receptors. sigmaaldrich.com By simulating the binding of different analogues to a target protein, researchers can identify which structural features are most important for activity. This information can then be used to guide the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) studies will also play a crucial role. QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity. sigmaaldrich.com By developing robust QSAR models for fluorinated imidazoles, researchers will be able to predict the activity of new, unsynthesized analogues. The integration of artificial intelligence and machine learning into these predictive models will further enhance their accuracy and predictive power.

Table 1: Computational Approaches in Fluorinated Imidazole Research

| Computational Method | Application | Predicted Properties |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | Binding affinity, interaction modes. sigmaaldrich.com |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Conformational stability, binding free energy. sigmaaldrich.com |

| QSAR | Relates chemical structure to biological activity statistically. | Potency, selectivity. sigmaaldrich.com |

| ADME Prediction | Models the absorption, distribution, metabolism, and excretion of a compound. | Bioavailability, metabolic stability. sigmaaldrich.com |

Expanding Applications in Emerging Technologies and Niche Scientific Fields

While the initial focus of research on fluorinated imidazoles has been in medicinal chemistry, their unique properties make them attractive candidates for a range of emerging technologies and niche scientific fields.

In the realm of materials science, imidazole derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs). researchgate.netrsc.orgmdpi.com Their ability to act as charge transporters and their high thermal stability make them promising components for next-generation display and lighting technologies. mdpi.com Furthermore, some imidazole derivatives have been shown to be highly sensitive fluorescent chemosensors for detecting metal ions. nih.govpmu.edu This could lead to the development of new analytical tools for environmental monitoring and medical diagnostics.

Another niche application is in the field of corrosion inhibition. Imidazole molecules can adsorb onto metal surfaces, forming a protective barrier that prevents corrosion. scirp.org The development of new fluorinated imidazole-based corrosion inhibitors could have a significant impact on industries where metal components are exposed to harsh environments.

Promotion of Synergistic Approaches in Interdisciplinary Chemical Biology and Materials Science Research

The full potential of this compound and its analogues will only be realized through synergistic, interdisciplinary research. The traditional silos of chemistry, biology, and materials science are breaking down, leading to exciting new opportunities for innovation.

In the field of chemical biology, chemists are working closely with biologists to design and synthesize novel molecular probes to study complex biological processes. chemscene.com Fluorinated imidazoles, with their potential for fine-tuning, are ideal scaffolds for creating such probes. For example, a research team might combine synthetic chemistry, computational modeling, and biological assays to develop a new fluorinated imidazole-based imaging agent for a specific disease. acs.orgnih.gov

Similarly, collaborations between chemists and materials scientists are driving the development of new functional materials. pmu.edu By combining expertise in organic synthesis with knowledge of materials characterization and device fabrication, researchers can create new OLEDs, sensors, and other advanced materials based on the this compound core. This interdisciplinary approach, where knowledge and techniques from different fields are integrated, will be the engine of future discoveries in this exciting area of research.

Q & A

Q. How can late-stage diversification of this compound improve drug-likeness?

- Answer: Employ Pd-catalyzed C–H functionalization to introduce:

- Polar groups (e.g., -OH, -NH₂) via Suzuki-Miyaura coupling (improves solubility) .

- Biostable motifs (e.g., trifluoromethyl) using Ullmann reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.